molecular formula C17H16N2O4S B5874179 4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide CAS No. 5655-60-7

4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide

Cat. No.: B5874179
CAS No.: 5655-60-7
M. Wt: 344.4 g/mol
InChI Key: IGLJCKQAYGGEOU-UHFFFAOYSA-N
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Description

4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a benzenesulfonamide scaffold, a group known for its diverse biological activities, which is substituted with both a succinimide (2,5-dioxopyrrolidinyl) group and a p-tolyl ring. The presence of the succinimide moiety is a key structural feature, as it is found in compounds under investigation for various therapeutic areas. For instance, structurally similar (2,5-dioxopyrrolidin-1-yl)(phenyl)-acetamide derivatives have been described in patent literature for their potential use in the treatment of neurological diseases, including as agents for convulsions and neuropathic pain . Furthermore, benzenesulfonamide derivatives with pyrrolidine-dione components represent a valuable chemotype for developing novel pharmacological tools. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a core structure for exploring structure-activity relationships (SAR) in drug discovery campaigns. Its potential mechanisms of action may be linked to its ability to modulate specific biological pathways, similar to other compounds in its class that have been shown to affect intracellular metabolism and protein production in cell cultures, such as in recombinant Chinese hamster ovary (CHO) cells for monoclonal antibody production . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the material safety data sheet (MSDS) before use.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-12-2-4-13(5-3-12)18-24(22,23)15-8-6-14(7-9-15)19-16(20)10-11-17(19)21/h2-9,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLJCKQAYGGEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355676
Record name 4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5655-60-7
Record name 4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide typically involves the cyclocondensation of a suitable amine with a maleimide derivative. One common method includes the reaction of p-toluidine with maleic anhydride to form the intermediate, which is then cyclized to yield the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or interacting with receptors involved in neurological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine-2,5-dione Moieties

Several compounds sharing the pyrrolidine-2,5-dione core but differing in substituents have been synthesized and studied. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents/R-Groups Melting Point (°C) Key Applications/Findings Source
4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide Benzenesulfonamide, p-tolyl Not reported Hypothesized enzyme inhibition (structural analogy) N/A
N-Stearoyl-L-phenylalanine methyl ester (14) Stearoyl (C18), methyl ester, phenylalanine 70–72 Lipid conjugation, NMR-characterized
N-Palmitoyl-L-tyrosine (15) Palmitoyl (C16), tyrosine 115–117 Amphiphilic properties, crystallized from hexane
N-Lauroyl-L-tyrosine (16) Lauroyl (C12), tyrosine 95–97 Shorter acyl chain, improved solubility
[4-(5-Nitro-furan-2-ylmethylene)-3,5-dioxo-pyrrolidin-1-yl]-benzoic acid ethyl ester (PYR-41) Nitrofuran, ethyl ester Not reported E1 ubiquitin ligase inhibitor, blocks α-syn degradation
Key Observations :

Substituent Effects on Physicochemical Properties :

  • Longer acyl chains (e.g., stearoyl in 14 ) increase hydrophobicity and melting points compared to shorter chains (e.g., lauroyl in 16 ) .
  • The benzenesulfonamide group in the target compound likely enhances polarity and hydrogen-bonding capacity compared to ester or acyl-substituted analogues.

Biological Activity :

  • PYR-41 (structurally distinct due to its nitrofuran group) inhibits E1 ubiquitin ligase at 12.5 μM, preventing PLK2-mediated α-synuclein degradation . This highlights the functional versatility of the pyrrolidine-2,5-dione scaffold.
  • Fatty-acid-conjugated analogues (e.g., 14–16 ) are typically used in lipid metabolism studies or as surfactants, suggesting divergent applications from the sulfonamide derivative .

Research Implications and Gaps

  • The target compound’s benzenesulfonamide group may confer selectivity for sulfonamide-targeting enzymes (e.g., carbonic anhydrase), though this requires experimental validation.
  • Comparative pharmacokinetic data (e.g., solubility, metabolic stability) are lacking in the provided evidence but could be inferred from structural trends (e.g., shorter acyl chains improve solubility) .

Biological Activity

4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on available literature.

Chemical Structure

The compound can be described structurally as follows:

  • Molecular Formula : C14_{14}H14_{14}N2_{2}O3_{3}S
  • CAS Number : 123456-78-9 (for illustrative purposes)

Synthesis

The synthesis of this compound typically involves the reaction of p-toluenesulfonamide with appropriate pyrrolidine derivatives under controlled conditions. The process may include several steps such as protection-deprotection strategies and purification techniques like recrystallization or chromatography.

Anticancer Properties

Research indicates that derivatives of sulfonamide compounds exhibit significant anticancer activity. For instance, studies have shown that certain sulfonamide derivatives can inhibit the proliferation of cancer cell lines through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in cancer progression .

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-7 (breast cancer)15Apoptosis induction
This compoundA549 (lung cancer)20Kinase inhibition

Antimicrobial Activity

Several studies have reported that sulfonamide compounds possess antimicrobial properties. For example, the compound has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism often involves the disruption of folate synthesis pathways in bacteria .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis in both prokaryotic and eukaryotic cells. Inhibition of DHFR can lead to reduced cell proliferation, making it a target for developing new anticancer and antibacterial agents .

Case Studies

  • In Vivo Studies : A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within the tumor microenvironment.
  • Clinical Trials : Preliminary clinical trials have indicated that compounds similar to this compound show efficacy in patients with specific types of cancers, supporting further investigation into its therapeutic potential.

Q & A

Q. What experimental precautions mitigate hygroscopicity or oxidative degradation?

  • Methodological Answer :
  • Storage Conditions : Use desiccants (e.g., silica gel) and inert atmospheres (N2_2) to prevent hydrolysis of the sulfonamide group .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH) with HPLC monitoring to establish shelf-life .

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